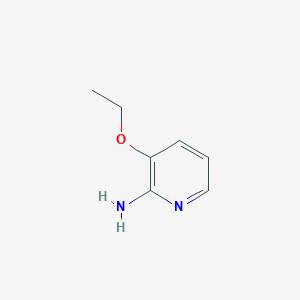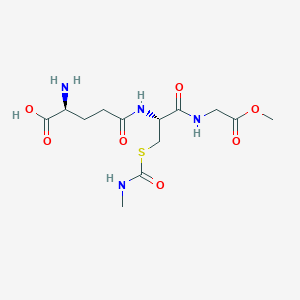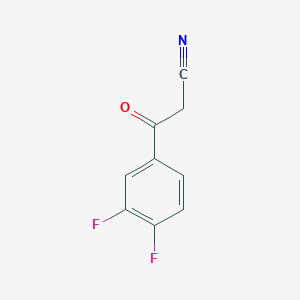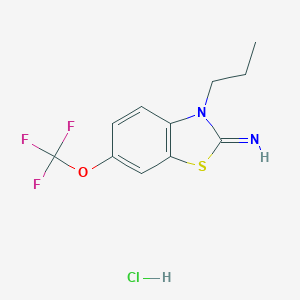
3-Isopropyl-N-methylisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-N-methylisoxazole-5-carboxamide, also known as IMI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IMI is a derivative of isoxazole and is widely used in the field of neuroscience as a tool to study the mechanisms of action of certain neurotransmitters.
Wirkmechanismus
3-Isopropyl-N-methylisoxazole-5-carboxamide acts as a competitive antagonist of the nicotinic acetylcholine receptor. It binds to the receptor site and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a subsequent decrease in the release of neurotransmitters such as dopamine and glutamate.
Biochemische Und Physiologische Effekte
The primary biochemical effect of 3-Isopropyl-N-methylisoxazole-5-carboxamide is the inhibition of the nicotinic acetylcholine receptor. This leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes such as cognition, memory, and movement. Physiologically, 3-Isopropyl-N-methylisoxazole-5-carboxamide has been shown to have anxiolytic and antipsychotic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-Isopropyl-N-methylisoxazole-5-carboxamide in lab experiments is its selectivity for the nicotinic acetylcholine receptor. This allows researchers to study the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using 3-Isopropyl-N-methylisoxazole-5-carboxamide is its relatively low potency compared to other nicotinic acetylcholine receptor antagonists. This can make it difficult to achieve a complete inhibition of the receptor in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-Isopropyl-N-methylisoxazole-5-carboxamide. One potential area of research is the development of more potent and selective nicotinic acetylcholine receptor antagonists. Another area of research is the investigation of the role of the nicotinic acetylcholine receptor in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and addiction. Additionally, the use of 3-Isopropyl-N-methylisoxazole-5-carboxamide in combination with other drugs or therapies could be explored as a potential treatment for these disorders.
Synthesemethoden
The synthesis of 3-Isopropyl-N-methylisoxazole-5-carboxamide involves the reaction of 3-isopropyl-5-methylisoxazole with chloroformamide. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The resulting product is purified using column chromatography to obtain pure 3-Isopropyl-N-methylisoxazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-N-methylisoxazole-5-carboxamide has been extensively used in scientific research as a tool to study the mechanisms of action of certain neurotransmitters. One of the primary applications of 3-Isopropyl-N-methylisoxazole-5-carboxamide is in the field of acetylcholine research. 3-Isopropyl-N-methylisoxazole-5-carboxamide is used as a selective antagonist of the nicotinic acetylcholine receptor, which allows researchers to study the role of this receptor in various physiological and pathological conditions.
Eigenschaften
CAS-Nummer |
126243-22-9 |
|---|---|
Produktname |
3-Isopropyl-N-methylisoxazole-5-carboxamide |
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
N-methyl-3-propan-2-yl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)6-4-7(12-10-6)8(11)9-3/h4-5H,1-3H3,(H,9,11) |
InChI-Schlüssel |
CNQYYZLBBOXCFY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NOC(=C1)C(=O)NC |
Kanonische SMILES |
CC(C)C1=NOC(=C1)C(=O)NC |
Synonyme |
5-Isoxazolecarboxamide,N-methyl-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





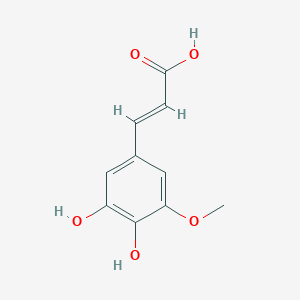
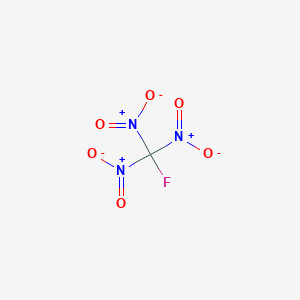
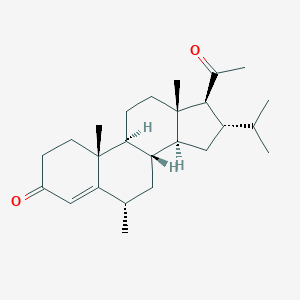
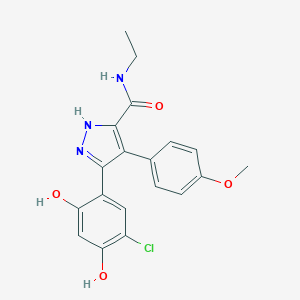


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)
